molecular formula C13H20OS B7996814 4-n-Pentoxy-3,5-dimethylthiophenol

4-n-Pentoxy-3,5-dimethylthiophenol

Cat. No.: B7996814
M. Wt: 224.36 g/mol
InChI Key: BLKKCDCILIJDGF-UHFFFAOYSA-N
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Description

4-n-Pentoxy-3,5-dimethylthiophenol is a sulfur-containing aromatic compound characterized by a thiophenol (benzenethiol) backbone substituted with a pentoxy (-O-C₅H₁₁) group at the para position and methyl (-CH₃) groups at the 3 and 5 positions. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the pentoxy chain and steric hindrance from the methyl groups. Thiophenol derivatives are widely utilized in organic synthesis, catalysis, and materials science due to their nucleophilic thiol (-SH) group, which participates in redox reactions, metal coordination, and polymer crosslinking .

Properties

IUPAC Name

3,5-dimethyl-4-pentoxybenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-4-5-6-7-14-13-10(2)8-12(15)9-11(13)3/h8-9,15H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKKCDCILIJDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1C)S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Pentoxy-3,5-dimethylthiophenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethylthiophenol and 1-bromopentane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

    Procedure: The 3,5-dimethylthiophenol is reacted with 1-bromopentane in the presence of potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, typically around 80-100°C, for several hours to ensure complete conversion.

    Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-n-Pentoxy-3,5-dimethylthiophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-n-Pentoxy-3,5-dimethylthiophenol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-n-Pentoxy-3,5-dimethylthiophenol involves its interaction with specific molecular targets and pathways. The compound’s thiophenol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. Additionally, the pentoxy and methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems.

Comparison with Similar Compounds

Alkoxy Chain Length Variation: 4-n-Butoxy-3,5-dimethylthiophenol

The butoxy analog (4-n-Butoxy-3,5-dimethylthiophenol) shares the same methyl and thiophenol backbone but differs in the alkoxy chain length (C₄H₉ vs. C₅H₁₁). Key differences include:

  • Lipophilicity: The pentoxy derivative exhibits higher logP values due to the longer hydrocarbon chain, enhancing its solubility in nonpolar solvents .
  • Synthetic Utility: The butoxy variant has been discontinued commercially (as noted in ), suggesting that pentoxy derivatives may offer improved stability or reactivity in applications such as thiol-ene click chemistry.

Sulfur vs. Oxygen Substituents: Methyl 4-n-Pentoxy-3,5-dimethylphenyl Sulfide

Methyl 4-n-pentoxy-3,5-dimethylphenyl sulfide () replaces the thiophenol’s -SH group with a methyl sulfide (-S-CH₃). This modification reduces nucleophilicity (pKa of -SH ≈ 6.5 vs. inert -S-CH₃) and limits participation in redox or coupling reactions. However, the sulfide group may improve air stability, making it preferable for storage-sensitive applications .

Phenol Ether Derivatives: Phenol,4-(3,5-dimethylphenoxy)

Phenol,4-(3,5-dimethylphenoxy) () replaces the sulfur atom with an oxygen ether linkage. Key distinctions include:

  • Acidity: The thiophenol’s -SH group is significantly more acidic (pKa ~6–7) compared to phenol derivatives (pKa ~10), enabling selective deprotonation in basic conditions .
  • Electronic Effects : Sulfur’s lower electronegativity compared to oxygen reduces hydrogen-bonding capacity, altering solubility and intermolecular interactions.

Halogenated Analogs: 4-Cycloheptyloxy-3,5-dimethylphenylmagnesium Bromide

This Grignard reagent () features a cycloheptyloxy group and magnesium bromide, highlighting divergent reactivity. Unlike 4-n-pentoxy-3,5-dimethylthiophenol, it participates in nucleophilic additions but lacks the thiol group’s reducing or crosslinking capabilities .

Data Table: Comparative Properties of Selected Compounds

Property This compound 4-n-Butoxy-3,5-dimethylthiophenol Methyl 4-n-pentoxy-3,5-dimethylphenyl sulfide Phenol,4-(3,5-dimethylphenoxy)
Molecular Formula C₁₃H₂₀OS₂ C₁₂H₁₈OS₂ C₁₄H₂₂OS₂ C₁₄H₁₄O₂
Functional Group -SH, -O-C₅H₁₁, -CH₃ -SH, -O-C₄H₉, -CH₃ -S-CH₃, -O-C₅H₁₁, -CH₃ -OH, -O-C₆H₃(CH₃)₂
Key Reactivity Nucleophilic thiol Discontinued; limited data Air-stable sulfide Phenolic coupling
logP (Predicted) ~4.2 ~3.8 ~4.5 3.8
Applications Polymer chemistry, catalysis Historical use in synthesis Non-reactive intermediates Antioxidants, resins

Research Findings and Trends

  • Synthetic Flexibility: The pentoxy chain in this compound balances solubility and reactivity, making it superior to shorter-chain analogs in phase-transfer catalysis .
  • Stability Challenges: Thiophenol derivatives require inert storage conditions due to -SH oxidation, whereas sulfides (e.g., ) and phenol ethers () are more stable .
  • Industrial Relevance : Discontinuation of butoxy derivatives () underscores a market preference for pentoxy or bulkier alkoxy groups in specialty chemicals.

Biological Activity

4-n-Pentoxy-3,5-dimethylthiophenol is a compound of increasing interest in the fields of chemistry and biology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:

  • The compound features a thiophenol moiety with a pentoxy group and two methyl groups at the 3 and 5 positions. Its molecular formula is C13H18OS.

Synthesis:

  • The synthesis typically involves a nucleophilic substitution reaction between 3,5-dimethylthiophenol and 1-bromopentane in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is conducted at elevated temperatures (80-100°C) for several hours to ensure complete conversion.

This compound exhibits biological activity primarily through its interaction with various biomolecules. The thiophenol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. Additionally, the pentoxy and methyl groups enhance the compound's lipophilicity, influencing its membrane permeability and distribution within biological systems.

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxic effects against lung cancer cells (A549, HCC827, NCI-H358) using MTS cytotoxicity assays .

Table 1: Antitumor Activity Data

Cell LineIC50 (μM)Assay Type
A5496.262D
HCC8276.482D
NCI-H35820.463D

The data indicates that while the compound shows promising activity in two-dimensional assays, its effectiveness diminishes in three-dimensional cultures, highlighting the need for further optimization .

Antimicrobial Properties

In addition to antitumor activity, there is emerging evidence suggesting antimicrobial properties associated with thiophenol derivatives. Compounds structurally related to this compound have been evaluated for their ability to inhibit bacterial growth. Preliminary results indicate that these compounds can disrupt bacterial cell membranes or interfere with metabolic pathways .

Case Studies and Research Findings

  • Case Study on Antitumor Activity:
    A study published in PMC assessed various substituted thiophenols for their antitumor activities using both two-dimensional and three-dimensional cell cultures. The findings revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblast cells .
  • Mechanistic Insights:
    Research into the mechanism of action has indicated that compounds like this compound can interact with DNA, potentially leading to apoptosis in tumor cells. This interaction may involve binding within the minor groove of DNA, which is crucial for inhibiting cancer cell proliferation .

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